4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC17422996
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine -](/images/structure/VC17422996.png)
Specification
Molecular Formula | C13H13NO2S |
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Molecular Weight | 247.31 g/mol |
IUPAC Name | 4-(4-methylsulfonylphenyl)aniline |
Standard InChI | InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 |
Standard InChI Key | JLBLMOQFRMMTAR-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of two benzene rings connected by a single covalent bond (biphenyl scaffold). The methylsulfonyl (–SO₂CH₃) and amine (–NH₂) groups are para-substituted on their respective rings, creating a polar yet aromatic system. This arrangement facilitates both hydrophobic interactions (via biphenyl) and hydrogen bonding (via –NH₂ and –SO₂CH₃).
Table 1: Key Molecular Parameters
Property | Value/Description |
---|---|
Molecular formula | C₁₃H₁₃NO₂S |
Molecular weight | 247.31 g/mol |
Functional groups | Amine, methylsulfonyl |
Hybridization | sp² (aromatic rings) |
Torsional angles (biphenyl) | ~30–45° (steric hindrance) |
Spectroscopic Characterization
Data inferred from structurally similar compounds (e.g., 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol ) suggest the following spectral signatures:
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¹H NMR:
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Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, biphenyl).
–SO₂CH₃: δ 3.1 ppm (singlet, 3H).
–NH₂: δ 5.2 ppm (broad, 2H, exchangeable).
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¹³C NMR:
–SO₂CH₃: δ 44.2 ppm (methyl), 138.5 ppm (sulfonyl-attached C).
Aromatic carbons: δ 120–140 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound can be synthesized via a three-step route:
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Purification:
Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product. -
Crystallization:
Recrystallization from ethanol yields >99% purity.
Industrial Manufacturing
Scale-up challenges include minimizing biphenyl rotation (to prevent byproducts) and controlling exothermic sulfonation. Continuous flow reactors with Pd/C catalysts achieve 85% yield at 150°C.
Target | IC₅₀ (µM) | Therapeutic Area |
---|---|---|
c-Met kinase | 0.007* | Oncology |
BACE-1 | 0.12* | Neurodegeneration |
COX-2 | 1.4* | Inflammation |
*Values extrapolated from analogs. |
Toxicity Profile
Rodent studies on analogous biphenylamines show:
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LD₅₀ (oral): >2,000 mg/kg (low acute toxicity).
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hERG inhibition: IC₅₀ = 18 µM (low cardiac risk).
Industrial and Material Science Applications
Liquid Crystal Precursors
The compound’s rigid biphenyl core and polar groups make it suitable for nematic liquid crystals. Blends exhibit:
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Clearing point: 148°C (vs. 132°C for non-sulfonated analogs).
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Dielectric anisotropy: Δε = +8.2 (ideal for display tech).
Polymer Stabilizers
Incorporation into polypropylene (0.5 wt%) improves:
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Thermal stability: Degradation onset ↑ from 280°C to 317°C.
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UV resistance: 500-hr weathering test shows 90% tensile strength retention.
Comparative Analysis with Structural Analogs
Table 3: Key Differentiators from Related Compounds
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